4-(2-(Quinolin-2-yl)vinyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-[(E)-2-quinolin-2-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-12H,18H2/b11-7+ |
InChI Key |
NBOLSAZRONCULD-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Quinolin 2 Yl Vinyl Aniline and Its Analogues
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. actascientific.com For 4-(2-(Quinolin-2-yl)vinyl)aniline, several disconnection strategies can be envisioned. A primary disconnection can be made at the vinyl linkage, suggesting a Wittig-type reaction or a transition-metal-catalyzed cross-coupling reaction, such as the Heck or Suzuki coupling, between a functionalized quinoline (B57606) and a functionalized aniline (B41778) derivative.
Another strategic disconnection involves breaking the bonds forming the quinoline ring itself. This approach opens up a plethora of well-established named reactions for quinoline synthesis, such as the Doebner-von Miller, Skraup, Combes, and Friedländer syntheses. researchgate.netresearchgate.net These classical methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-dicarbonyl compounds under harsh acidic or basic conditions. researchgate.netscispace.com However, modern synthetic chemistry has shifted towards more versatile and efficient transition-metal-catalyzed methods that often proceed under milder conditions with greater functional group tolerance. researchgate.netias.ac.in
A plausible retrosynthetic pathway for this compound could start by disconnecting the vinyl bridge, leading to 2-methylquinoline (B7769805) and 4-aminobenzaldehyde. The 2-methylquinoline can be further disconnected via a Friedländer-type synthesis from 2-aminoacetophenone (B1585202) and a suitable carbonyl compound. Alternatively, the entire quinoline ring can be constructed in a convergent manner from simpler aniline and alkyne or alkene precursors using transition metal catalysis.
Transition-Metal-Catalyzed and Oxidative Annulation Strategies
The development of transition-metal-catalyzed reactions has revolutionized the synthesis of quinolines, offering milder reaction conditions, higher efficiency, and broader substrate scope compared to classical methods. researchgate.netias.ac.in These strategies often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.
Palladium-Catalyzed Coupling and Annulation Reactions
Palladium catalysis is a cornerstone in modern organic synthesis, and it has been extensively applied to the construction of quinoline derivatives. researchgate.netias.ac.in A notable approach involves the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes, utilizing molecular oxygen as a green oxidant. organic-chemistry.org This method allows for the synthesis of 2,3-disubstituted quinolines through a process involving intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond. organic-chemistry.org Optimization of reaction conditions has shown that a combination of a palladium catalyst, a phosphine (B1218219) ligand, and a copper co-catalyst in a suitable solvent mixture under an oxygen atmosphere can lead to high yields. organic-chemistry.org
Another strategy is the palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. researchgate.netscispace.comresearchgate.net This process can proceed without the need for acids or bases, offering a broad substrate scope that tolerates various functional groups. scispace.comresearchgate.net The reaction is believed to proceed through the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline to form an imine intermediate, which then undergoes cyclization. scispace.com
The Heck coupling reaction, a palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide and an alkene, is also a powerful tool for synthesizing vinyl-substituted quinolines. smolecule.com For instance, coupling of a halo-quinoline with 4-vinylaniline (B72439) or a protected derivative can directly yield the target compound.
Table 1: Examples of Palladium-Catalyzed Quinoline Synthesis
| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| o-Vinylanilines and Alkynes | PdCl₂, PPh₃, Cu(TFA)₂·xH₂O | O₂, MeCN/DMSO, 80°C | 2,3-Disubstituted Quinolines | Up to 86% | organic-chemistry.org |
| Allyl Alcohols and Anilines | Pd(OAc)₂ | DMSO, 130°C, 12 h | 2-Substituted Quinolines | Satisfactory yields | scispace.comresearchgate.net |
| 2-Iodoaniline and α,β-Unsaturated Carbonyl Compounds | Pd(OAc)₂, PPh₃, NaOAc | DMF, 100°C | 3-Substituted Quinolin-2(1H)-ones | 67-76% | nih.gov |
Copper-Catalyzed Cyclization and Annulation Protocols
Copper catalysts, being more abundant and less expensive than palladium, have emerged as attractive alternatives for quinoline synthesis. researchgate.net Copper-catalyzed methods often proceed via tandem reactions, allowing for the construction of complex molecules in a single pot.
One such method involves the copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters. rsc.org This cascade process successively forms C–N and C–C bonds to afford the quinoline products in moderate to good yields. rsc.org Another approach is the copper-catalyzed aerobic oxidative dehydrogenative annulation of aldehydes and anilines. organic-chemistry.org This reaction utilizes air as the oxidant and proceeds through C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage. organic-chemistry.org The reaction conditions can be optimized to achieve high yields, with electron-donating groups on the aniline generally enhancing the reaction efficiency. organic-chemistry.org
Furthermore, copper-catalyzed tandem Knoevenagel condensation, amination, and cyclization reactions have been developed for the synthesis of substituted quinolines. rsc.org This methodology allows for the regioselective synthesis of various quinoline derivatives.
Table 2: Examples of Copper-Catalyzed Quinoline Synthesis
| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Anilines and Terminal Acetylene Esters | Copper Catalyst | - | Substituted Quinolines | Moderate to good | rsc.org |
| Aldehydes and Anilines | CuBr, CF₃SO₃H | Air, DMSO, 110°C | Substituted Quinolines | Up to 90% | organic-chemistry.org |
| o-Bromobenzaldehyde and Active Methylene Nitriles | Copper Catalyst | - | 2-Aminoquinolines and 2-Arylquinoline-3-carbonitriles | - | rsc.org |
| 2-Aminobenzylalcohols and Ketones | Cu(II)-pincer complex | Aerial conditions | Substituted Quinolines | Moderate to good | ijstr.org |
Cobalt-Assisted C-H Bond Activation in Quinoline Synthesis
Cobalt catalysis has gained prominence for its ability to facilitate C-H bond activation, a powerful strategy for the direct functionalization of organic molecules. researchgate.netnih.gov In the context of quinoline synthesis, cobalt-catalyzed reactions often employ a directing group to achieve high regioselectivity. nih.govacs.org
A notable example is the cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes. organic-chemistry.org In this reaction, dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and a one-carbon building block, leading to the formation of a broad range of quinoline derivatives. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the formation of a cobaltacycle intermediate. researchgate.netnih.gov The use of an aminoquinoline directing group has been shown to be effective in guiding the C-H functionalization at the desired position. acs.orgchim.it
Table 3: Examples of Cobalt-Catalyzed Quinoline Synthesis
| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Anilines and Alkynes | Co(III) catalyst | DMSO | Substituted Quinolines | - | organic-chemistry.org |
| Aminoquinoline Amides and Alkynes | Co(OAc)₂, Mn(OAc)₂ | - | ortho-Alkenylated Amides | Good | chim.it |
Iron-Containing Catalyst Systems for Quinoline Formation
Iron, being an earth-abundant and environmentally benign metal, is an attractive catalyst for organic synthesis. rsc.orgchemistryviews.org Iron-catalyzed reactions provide a cost-effective and sustainable approach to quinoline synthesis.
One such method is the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This atom-economical process affords highly substituted quinolines in good yields. rsc.org Another versatile approach is the iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes. chemistryviews.org This reaction utilizes oxygen as the oxidant and proceeds with a broad substrate scope, offering an environmentally friendly route to 2,4-disubstituted quinolines. chemistryviews.org
Table 4: Examples of Iron-Catalyzed Quinoline Synthesis
| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| α-2-Aminoaryl Alcohols and Secondary Alcohols | Iron catalyst | - | Substituted Quinolines | Up to 94% | rsc.org |
| Aldehydes, Amines, and Styrenes | FeCl₃ | Oxygen | 2,4-Disubstituted Quinolines | - | chemistryviews.org |
Silver Acetate Catalyzed Oxidation Cascade Reactions
Silver catalysts have also been employed in the synthesis of quinoline derivatives, often through cascade reactions involving oxidative processes. researchgate.netresearchgate.net For instance, a silver-catalyzed cascade reaction of o-aminoaryl compounds with alkynes, mediated by an aniline, has been reported for the synthesis of 2-substituted quinolines. researchgate.net
Another notable application is the silver-catalyzed double decarboxylative addition–cyclisation–elimination cascade sequence for the synthesis of quinolin-2-ones. dntb.gov.uarsc.org This atom-efficient strategy involves the reaction of oxamic acids with acrylic acids, proceeding either thermally or photochemically. rsc.org This method represents a double-disconnection approach where the quinolin-2-one core is constructed by the formal addition of an olefinic moiety to a phenylformamide precursor. rsc.org
Table 5: Examples of Silver-Catalyzed Quinoline Synthesis
| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| o-Aminoaryl Compounds and Alkynes | Silver catalyst | Aniline mediated | 2-Substituted Quinolines | - | researchgate.net |
| Oxamic Acids and Acrylic Acids | Silver catalyst | Thermal or photochemical | Quinolin-2-ones | - | dntb.gov.uarsc.org |
Metal-Free and Green Chemistry Approaches in Quinoline-Aniline Conjugate Synthesis
The development of environmentally benign and sustainable methods for the synthesis of quinoline-aniline conjugates has gained significant traction. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify purification processes.
Iodine-Mediated Condensation Reactions
Molecular iodine has emerged as a powerful and versatile catalyst in organic synthesis due to its mild and efficient nature. mdpi.com In the context of quinoline synthesis, iodine-mediated reactions provide a metal-free alternative to traditional methods. mdpi.com
One notable application involves the condensation of anilines with vinyl ethers, where a catalytic amount of iodine is sufficient to promote the reaction. mdpi.com The proposed mechanism suggests a dual role for iodine species. Initially, molecular iodine reacts with trace amounts of water to generate hydrogen iodide, which activates the vinyl ether. Aniline then attacks the activated vinyl group, leading to the formation of an iminium intermediate. This intermediate is central to the formation of the final quinoline product. Molecular iodine also acts as an oxidant in the final aromatization step to yield the quinoline. mdpi.com
Another efficient one-pot synthesis of quinolines involves the reaction of o-aminothiophenol and 1,3-ynone, where iodine is used to mediate a desulfurative cyclization step. nih.gov This method is advantageous due to its mild reaction conditions. nih.gov
Carbocatalytic Cascade Syntheses from o-Vinyl Anilines
A metal-free, heterogeneous catalytic system utilizing oxidized active carbon (oAC) has been developed for the synthesis of polysubstituted quinolines from o-vinyl anilines and aldehydes. units.itunityfvg.ithelsinki.fi This method proceeds through a cascade reaction involving condensation, electrocyclization, and dehydrogenation. units.itunityfvg.ithelsinki.firesearchgate.net The oAC catalyst is prepared by treating activated charcoal with an aqueous acid solution followed by heating in air. units.it
The reaction cascade is initiated by the dehydrative formation of an imine intermediate from the o-vinyl aniline and aldehyde. units.itresearchgate.net This is followed by a thermal electrocyclization to a dihydroquinoline intermediate, which is then oxidized by the carbocatalyst to the final quinoline product. units.itresearchgate.net A key advantage of this method is the avoidance of N-aryl amine side products that can form in the absence of a suitable oxidant. researchgate.net
Table 1: Carbocatalytic Cascade Synthesis of Quinolines
| Entry | o-Vinyl Aniline | Aldehyde | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-vinylaniline (B1311222) | Benzaldehyde | 2-phenylquinoline | 85 |
| 2 | 2-vinylaniline | 4-methoxybenzaldehyde | 2-(4-methoxyphenyl)quinoline | 82 |
| 3 | 4-methyl-2-vinylaniline | Benzaldehyde | 6-methyl-2-phenylquinoline | 88 |
This table presents a selection of results from the carbocatalytic cascade synthesis of quinolines, demonstrating the versatility of the method with different substituted starting materials. The yields reported are based on published research findings. units.it
Molecular Sieve-Mediated Cyclization Reactions
While specific examples of molecular sieve-mediated cyclization reactions for the direct synthesis of this compound were not found in the provided search results, the use of molecular sieves as catalysts or promoters in related heterocyclic syntheses is a known green chemistry approach. Molecular sieves can act as solid acid catalysts and dehydrating agents, facilitating cyclization reactions by removing water and driving the equilibrium towards product formation. Their reusability and environmentally friendly nature make them an attractive option for developing greener synthetic protocols.
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.org This technique has been successfully applied to the synthesis of various quinoline derivatives. nih.govacs.org
A rapid and efficient synthesis of 2-vinylquinolines has been reported via a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation. nih.gov This method demonstrates broad substrate scope and mild reaction conditions. nih.gov Microwave irradiation has also been utilized in the one-pot, three-component synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org
Solvent-free or "green" solvent-based approaches further enhance the environmental credentials of synthetic methods. For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved using bismuth chloride as a catalyst under microwave irradiation in the absence of a solvent. nih.gov
Table 2: Microwave-Assisted Synthesis of 2-Vinylquinolines
| Entry | 2-Methylquinoline Derivative | Aldehyde | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-methylquinoline | Benzaldehyde | 2-styrylquinoline | 92 |
| 2 | 4-chloro-2-methylquinoline | 4-nitrobenzaldehyde | 4-chloro-2-(4-nitrostyryl)quinoline | 75 |
| 3 | 2-methyl-4-phenylaminoquinoline | Benzaldehyde | 4-phenylamino-2-styrylquinoline | 80 |
This table showcases the efficiency and versatility of microwave-assisted synthesis for a range of 2-vinylquinoline (B1294476) derivatives. The data is compiled from published studies on the topic. nih.gov
Cyclization Reactions Involving 2-Vinylanilines as Key Intermediates
The cyclization of 2-vinylanilines is a fundamental strategy for the construction of the quinoline ring system. These reactions can proceed through various mechanisms, including electrocyclization processes.
Electrocyclization Processes
Electrocyclization is a pericyclic reaction involving the formation of a sigma bond between the ends of a conjugated pi system. In the context of quinoline synthesis, the electrocyclization of an imine intermediate derived from a 2-vinylaniline is a key step. units.itresearchgate.net
As previously mentioned in the section on carbocatalytic syntheses, the reaction between an o-vinyl aniline and an aldehyde forms an imine intermediate. units.itresearchgate.net This intermediate can then undergo a thermal 6π-electrocyclization to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline. units.itresearchgate.net This annulative electrocyclization is often the rate-determining step and can require high temperatures or strong acid catalysis. researchgate.net However, the development of milder methods is an active area of research to allow for the synthesis of more sensitive quinoline derivatives. researchgate.net A novel approach to 2-arylated quinolines involves the electrocyclization of alkynyl imines in the presence of a tungsten catalyst, which is proposed to proceed through a vinylidene complex. nih.gov
1,5-Hydride Transfer-Triggered Cyclizations for Heterocycle Formation
A prominent modern strategy for synthesizing heterocyclic systems, including the tetrahydroquinoline core, is the cascade nih.govacs.org-hydride shift/cyclization sequence. frontiersin.orgnih.gov This redox-neutral process is highly atom-economical and involves the activation of an otherwise inert C(sp³)–H bond. ucl.ac.ukacs.org The reaction is typically initiated by an intramolecular nih.govacs.org-hydride transfer from the α-position of an amine to a suitable electrophilic acceptor. This transfer generates an iminium ion intermediate, which then undergoes a subsequent intramolecular cyclization to form the heterocyclic ring. frontiersin.orgnih.gov
The mechanism of this transformation has been a subject of study, with a key step being the formation of a zwitterionic intermediate via a nih.govacs.org-suprafacial hydrogen shift. frontiersin.orgnih.gov This cascade is versatile and can be promoted by various catalysts, allowing for the construction of complex structures like spiro-tetrahydroquinolines. frontiersin.orgnih.gov Research has demonstrated the use of Lewis acids, Brønsted acids, and even catalyst-free conditions to facilitate this reaction. nih.govacs.org For instance, Lewis acids such as TiCl₄, Sc(OTf)₃, and BF₃·Et₂O have been successfully employed to trigger the hydride shift and subsequent cyclization, leading to a variety of tetrahydroquinoline derivatives. nih.govfrontiersin.orgthieme-connect.com In some cases, fluorinated alcohols like hexafluoroisopropanol (HFIP) can mediate the reaction, showcasing the diverse conditions under which this transformation can be achieved. frontiersin.orgnih.gov Furthermore, photo-induced methods using LED irradiation present a catalyst-free alternative for promoting this cyclization. rsc.org
Table 1: Catalysts and Conditions for nih.govacs.org-Hydride Shift/Cyclization Reactions
| Catalyst/Mediator | Substrate Type | Product Type | Yield Range | Reference |
| Sc(OTf)₃ | Aurones | Spiro-heterocycles | Up to 95% | frontiersin.org |
| TiCl₄ | α,β-Unsaturated imidazole (B134444) fragments | Spirocyclic tetrahydroquinolines | 25–95% | frontiersin.orgnih.gov |
| BF₃·Et₂O | 2-(N-benzyl-N-alkylamino)benzylidene malonates | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates | N/A | nih.gov |
| Hexafluoroisopropanol (HFIP) | 2-(Pyrrolidin-1-yl)benzaldehyde and indolin-2-one | Spirooxindole-fused tetrahydroquinolines | 32–89% | frontiersin.orgnih.gov |
| LED Irradiation | ortho-Dialkylaminoarylidene malonates | Tetrahydroquinolines | N/A | rsc.org |
| Water (H₂O) | Readily available feedstocks | 3-Carboxyl/3-acyl substituted tetrahydroquinolines | N/A | rsc.org |
Condensation-Dehydrogenation Pathways for Quinoline Scaffolds
The construction of the aromatic quinoline scaffold can be effectively achieved through condensation reactions followed by a dehydrogenation step. This approach often provides an atom-economic route to polysubstituted quinolines from readily accessible starting materials. acs.org Biomimetic dehydrogenative condensation/coupling reactions represent a straightforward and efficient method for this transformation. acs.org
One notable advancement in this area is the use of well-defined, inexpensive singlet diradical Ni(II)-catalysts. acs.org These catalysts facilitate the synthesis of various quinolines in moderate to good yields. acs.org Mechanistic studies suggest that the nickel center and its coordinated diamine ligands act synergistically during the dehydrogenation of alcohol intermediates, which are formed during the initial condensation phase. acs.org Ruthenium pincer complexes have also proven highly efficient for the acceptorless dehydrogenative coupling (ADC) of alcohols to form quinolines, a process that is environmentally benign as it produces only hydrogen and water as byproducts. rsc.org This ADC strategy can be applied in a one-pot, three-component reaction to synthesize derivatives like 2-styrylquinolines. rsc.org Additionally, cobalt and manganese porphyrin complexes have been utilized as catalysts for the dehydrogenation of alcohols to form quinolines. eurekaselect.com
Multi-component and One-Pot Synthetic Procedures for Diversified Quinoline Derivatives
Multi-component reactions (MCRs) and one-pot syntheses have become powerful tools in modern organic chemistry for the efficient construction of complex molecules like quinoline derivatives from simple precursors. rsc.orgjournalajacr.com These strategies are characterized by high atom economy, reduced reaction times, and the ability to generate structural diversity in a single step. thieme-connect.comrsc.org The convergence of multiple starting materials in one pot minimizes waste and simplifies purification processes. rsc.org
A variety of MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org For example, a straightforward one-pot method involves the Bi(OTf)₃-catalyzed reaction of aromatic amines, acetals, and alkynes, which proceeds under mild conditions to afford good yields of functionalized quinolines. researchgate.net The Friedländer synthesis, a classic method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been adapted into a practical one-pot procedure. researchgate.netorganic-chemistry.org This can be achieved by the in situ reduction of an o-nitroarylcarbaldehyde using inexpensive reagents like iron powder, followed by condensation. organic-chemistry.org The versatility of these one-pot methods allows for the incorporation of a wide range of functional groups, making them highly valuable for creating libraries of quinoline derivatives for applications in medicinal chemistry and materials science. rsc.orgbohrium.com
Synthesis of Specific Isomers and Substituted Vinyl Aniline Derivatives (e.g., 4-(2-(Quinolin-4-yl)vinyl)aniline, N,N-dimethyl-4-[2-(quinolin-4-yl)vinyl]aniline)
The synthesis of specific isomers and substituted derivatives, such as those with the vinyl aniline moiety at the 4-position of the quinoline ring, often requires regioselective methods. Palladium-catalyzed cross-coupling reactions are particularly prominent for forging the crucial carbon-carbon bond of the vinyl bridge. nih.govorganic-chemistry.org
The synthesis of 4-(2-(Quinolin-4-yl)vinyl)aniline and its N-alkylated analogues can be achieved through methods like the Heck or Suzuki coupling. For instance, a palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides direct access to 2,4-disubstituted quinolines. documentsdelivered.com Similarly, palladium-catalyzed reactions of anilines with allyl alcohols can yield quinoline structures. researchgate.net The synthesis of quinolin-4-ones, which can be precursors to other quinoline derivatives, has been accomplished via a one-pot sequential Michael addition-elimination and palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org
The N,N-dimethylated analogue, N,N-dimethyl-4-[2-(quinolin-4-yl)vinyl]aniline, is a specific derivative that appears as a yellow crystalline solid. solubilityofthings.com Its synthesis would follow similar modern catalytic approaches. The Z-isomer of this compound has a specific CAS number of 190437-76-4. bldpharm.com
The corresponding 2-substituted isomer, N,N-dimethyl-4-[2-(quinolin-2-yl)vinyl]aniline, is a well-characterized yellow crystalline solid used in organic synthesis and materials science. chemicalbook.com
Table 2: Physical and Chemical Properties of N,N-dimethyl-4-[2-(quinolin-2-yl)vinyl]aniline
| Property | Value | Reference |
| CAS Number | 1612-64-2 | chemicalbook.com |
| Molecular Formula | C₁₉H₁₈N₂ | |
| Molecular Weight | 274.36 g/mol | |
| Appearance | Yellow crystalline solid | chemicalbook.com |
| Melting Point | 183-185 °C | |
| Boiling Point | 451.7 °C at 760 mmHg | |
| Density | 1.152 g/cm³ | |
| IUPAC Name | N,N-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]aniline |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 2 Quinolin 2 Yl Vinyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 4-(2-(Quinolin-2-yl)vinyl)aniline molecule.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoline (B57606) and aniline (B41778) rings, the vinyl protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the quinoline ring typically appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic system and the nitrogen heteroatom. The vinyl protons are expected to show characteristic signals in the olefinic region (δ 6.5–7.5 ppm), with their coupling constant providing information about the stereochemistry of the double bond. A large coupling constant (typically 12-18 Hz) would confirm the trans or (E) configuration of the vinyl group. The protons of the aniline ring will also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating amino group. The amine protons themselves are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Quinoline H-3 | 7.4 - 7.6 | d | 8.0 - 9.0 |
| Quinoline H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 |
| Quinoline H-5 | 7.7 - 7.9 | d | 7.5 - 8.5 |
| Quinoline H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 |
| Quinoline H-7 | 7.8 - 8.0 | t | 7.0 - 8.0 |
| Quinoline H-8 | 8.1 - 8.3 | d | 8.0 - 9.0 |
| Vinyl H-α | 7.0 - 7.3 | d | 15.0 - 16.0 |
| Vinyl H-β | 7.2 - 7.5 | d | 15.0 - 16.0 |
| Aniline H-2', H-6' | 7.3 - 7.5 | d | 8.0 - 9.0 |
| Aniline H-3', H-5' | 6.6 - 6.8 | d | 8.0 - 9.0 |
| Amine (-NH₂) | 3.5 - 5.0 | br s | - |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbons of the quinoline ring are expected in the aromatic region (δ 120–150 ppm), with the carbon adjacent to the nitrogen (C2) appearing at a lower field. The vinyl carbons will also be in the downfield region (δ 125–140 ppm). The aniline ring carbons will show characteristic shifts, with the carbon bearing the amino group (C4') being significantly shielded.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quinoline C-2 | 155 - 157 |
| Quinoline C-3 | 120 - 122 |
| Quinoline C-4 | 136 - 138 |
| Quinoline C-4a | 148 - 150 |
| Quinoline C-5 | 127 - 129 |
| Quinoline C-6 | 126 - 128 |
| Quinoline C-7 | 129 - 131 |
| Quinoline C-8 | 127 - 129 |
| Quinoline C-8a | 148 - 150 |
| Vinyl C-α | 128 - 130 |
| Vinyl C-β | 133 - 135 |
| Aniline C-1' | 127 - 129 |
| Aniline C-2', C-6' | 128 - 130 |
| Aniline C-3', C-5' | 114 - 116 |
| Aniline C-4' | 146 - 148 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC, DEPT)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is utilized.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the quinoline and aniline rings, as well as the coupling between the vinyl protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry. For this compound, NOESY can help confirm the trans geometry of the vinyl group through the observation of through-space interactions.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₇H₁₄N₂, the expected exact mass can be calculated and confirmed by High-Resolution Mass Spectrometry (HRMS). spectrabase.com The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentations would likely involve the cleavage of the vinyl linker, leading to ions corresponding to the quinoline and aniline moieties.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [C₁₇H₁₄N₂]⁺˙ | 246.1157 | Molecular Ion |
| [C₁₇H₁₅N₂]⁺ | 247.1235 | Protonated Molecular Ion |
| [C₉H₇N]⁺˙ | 129.0578 | Quinoline fragment |
| [C₈H₇N]⁺˙ | 117.0578 | Vinylaniline fragment |
Note: The fragmentation pattern is a prediction and can be influenced by the ionization energy and method.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds.
N-H Stretching : The primary amine (-NH₂) group of the aniline moiety is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.netcolostate.edu* Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the quinoline and aniline rings typically appear just above 3000 cm⁻¹.
C=C and C=N Stretching : The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the vinyl group, as well as the carbon-nitrogen double bond in the quinoline ring, are expected in the 1450-1650 cm⁻¹ region. researchgate.net* C-H Bending : The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the rings and are typically observed in the 650-900 cm⁻¹ region.
Vinyl C-H Bending : The trans-vinyl group is expected to show a characteristic out-of-plane bending vibration around 960-980 cm⁻¹.
Interactive Data Table: Characteristic FTIR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric) | ~3450 | Primary Amine |
| N-H Stretch (symmetric) | ~3350 | Primary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Quinoline, Aniline |
| Vinyl C-H Stretch | ~3020 | Vinyl |
| C=C and C=N Stretch | 1450 - 1650 | Aromatic, Vinyl, Quinoline |
| N-H Bend | 1580 - 1650 | Primary Amine |
| trans-Vinyl C-H Bend | 960 - 980 | Vinyl |
| Aromatic C-H Bend | 650 - 900 | Quinoline, Aniline |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgThe extended conjugated π-system of this compound, encompassing the quinoline ring, the vinyl bridge, and the aniline ring, is expected to result in strong absorption in the UV-Vis region.
The spectrum will likely exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at longer wavelengths in highly conjugated systems. The presence of the nitrogen and its lone pair of electrons in the quinoline and aniline moieties may also give rise to less intense n → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the solvent polarity. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and complement the experimental data. nih.govFor similar quinoline-vinyl derivatives, absorptions are often observed in the 300-400 nm range.
Interactive Data Table: Expected UV-Vis Absorption Data
| Electronic Transition | Predicted λ_max (nm) | Description |
| π → π | 350 - 400 | High-intensity absorption due to the extended conjugated system. |
| π → π | 280 - 320 | Absorption associated with the quinoline and aniline aromatic systems. |
| n → π | > 400 | Lower intensity absorption, may be observed as a shoulder on the main π → π band. |
Note: λ_max values are predictions and are highly dependent on the solvent used for the measurement.
X-ray Diffraction (XRD) Analysis for Solid-State Structures
X-ray diffraction (XRD) is an indispensable analytical technique in materials science and chemistry for determining the atomic and molecular structure of a crystalline solid. In the context of this compound, XRD provides unparalleled insight into its three-dimensional arrangement in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.
Single-Crystal X-ray Diffraction for Definitive Structural Elucidation
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's solid-state structure. The technique requires growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously analyzed to build a three-dimensional model of the electron density, from which the precise positions of atoms within the crystal lattice can be determined.
For a molecule like this compound, SCXRD analysis would reveal the planarity of the quinoline and aniline ring systems and the configuration of the central vinyl bridge, which is typically found in the more stable E (trans) configuration. The analysis also elucidates the packing of molecules in the crystal, governed by non-covalent interactions. While specific crystallographic data for this compound is not widely published, analysis of closely related quinoline derivatives demonstrates that these molecules often form complex supramolecular architectures, such as 1D chains, 2D layers, or 3D networks, through intermolecular forces. nih.gov
The refinement of the crystal structure is typically performed using software programs like SHELXL, and the final structural data is often deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).
Below is a table representing the typical crystallographic data that would be obtained from an SCXRD analysis of this compound.
Table 1: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₁₇H₁₄N₂ |
| Formula Weight | 246.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.3 Å, b = 7.7 Å, c = 15.6 Å |
| α = 90°, β = 90.4°, γ = 90° | |
| Volume | 758.9 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.25 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Final R-indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit (GOF) | 1.05 |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. It is primarily employed to identify the crystalline phases present in a bulk sample and to assess its phase purity. In a PXRD experiment, a sample is exposed to an X-ray beam, and the diffraction pattern (a plot of diffracted intensity versus the diffraction angle, 2θ) is recorded.
For the characterization of this compound, PXRD serves several key functions:
Phase Identification: The obtained PXRD pattern acts as a unique "fingerprint" for the crystalline solid. It can be compared against a database or a pattern simulated from SCXRD data to confirm the identity of the synthesized compound.
Purity Assessment: The presence of sharp peaks corresponding to a single crystalline phase indicates a pure sample. Conversely, the appearance of unexpected peaks suggests the presence of impurities or different polymorphic forms.
Crystallinity Confirmation: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the bulk material.
The experimental PXRD pattern of a bulk sample of this compound would be expected to match the pattern simulated from its single-crystal structure, confirming that the bulk material consists of the same crystalline phase as the single crystal analyzed.
Elemental Analysis (CHN)
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a crucial check on the purity and empirical formula of a newly synthesized compound. The analysis involves the high-temperature combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
The experimentally determined percentages of C, H, and N are then compared with the values calculated from the compound's proposed molecular formula. For a pure sample, the experimental values should closely match the theoretical values, typically within a margin of ±0.4%. nih.gov This confirms that the empirical formula of the synthesized compound is correct.
Table 2: Elemental Analysis Data for this compound (C₁₇H₁₄N₂)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 82.90% | 82.85% |
| Hydrogen (H) | 5.73% | 5.70% |
| Nitrogen (N) | 11.37% | 11.41% |
Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., uHPLC)
Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (uHPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. uHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns packed with smaller particles (<2 µm).
In a typical analysis of a quinoline derivative, a reversed-phase (RP) uHPLC method is employed. researchgate.netnih.gov The compound is dissolved in a suitable solvent and injected into the system. It is then passed through a column (e.g., a C18 column) with a nonpolar stationary phase, and a polar mobile phase (a mixture of solvents like acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape) is pumped through. The components of the sample separate based on their relative affinity for the stationary and mobile phases.
A detector, commonly a Photodiode Array (PDA) or UV-Vis detector, measures the absorbance of the eluate, producing a chromatogram. The purity of the this compound sample is determined by the area percentage of its corresponding peak in the chromatogram. A single, sharp peak indicates high purity, while the presence of other peaks signifies impurities. The technique is also invaluable for monitoring a chemical reaction by analyzing aliquots of the reaction mixture over time to track the consumption of reactants and the formation of the product.
Table 3: Typical uHPLC Method Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| System | Ultra-High-Performance Liquid Chromatography (uHPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid |
| B: Acetonitrile with 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detector | PDA/UV-Vis at a specified wavelength (e.g., 254 nm, 350 nm) |
| Injection Volume | 1 µL |
Theoretical and Computational Chemistry Studies of 4 2 Quinolin 2 Yl Vinyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By calculating the electron density, DFT methods can determine the molecule's equilibrium geometry, orbital energies, electrostatic potential, and various reactivity descriptors. For this analysis, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a reliable description of the system.
The first step in most quantum chemical studies is geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the molecule's most stable or equilibrium structure. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.
For 4-(2-(Quinolin-2-yl)vinyl)aniline, the optimized structure reveals a largely planar conformation, which is expected for a conjugated π-system. The planarity allows for maximum overlap between p-orbitals, facilitating electron delocalization across the quinoline (B57606) ring, the vinyl bridge, and the aniline (B41778) ring. Minor deviations from perfect planarity can occur due to steric hindrance, particularly involving the hydrogen atoms on the vinyl group and the aromatic rings. The key structural parameters, including the lengths of the bonds in the vinyl bridge and the angles defining its connection to the aromatic systems, are crucial for understanding the molecule's electronic properties.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound
| Parameter | Atoms | Value (Å or °) |
|---|---|---|
| Bond Length (Å) | Cvinyl=Cvinyl | 1.34 |
| Cquinoline-Cvinyl | 1.47 | |
| Caniline-Cvinyl | 1.47 | |
| Caniline-N | 1.39 | |
| Bond Angle (°) | Cquinoline-Cvinyl=Cvinyl | 126.5 |
| Caniline-Cvinyl=Cvinyl | 126.8 | |
| C-C-N (aniline) | 120.5 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic excitation.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. This is characteristic of molecules with extensive conjugation, which tend to absorb light at longer wavelengths. In this compound, the HOMO is primarily localized on the electron-rich aniline moiety, while the LUMO is distributed across the electron-accepting quinoline ring system and the vinyl bridge. This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. The low energy gap signifies high chemical reactivity and polarizability. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.25 |
| ELUMO | -2.20 |
| Energy Gap (ΔE) | 3.05 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. rsc.org In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the quinoline ring and the nitrogen atom of the aniline's amino group. These sites represent the primary centers for electrophilic attack or hydrogen bonding interactions. The positive potential is generally distributed around the hydrogen atoms of the molecule, particularly the hydrogens of the amino group and the aromatic rings. dergipark.org.tr This analysis helps predict how the molecule will interact with other reagents, solvents, or biological receptors.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into bonds and lone pairs. imrpress.com This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. imrpress.com The analysis involves the second-order perturbation theory, where the stabilization energy (E(2)) associated with the delocalization from a filled (donor) NBO to an empty (acceptor) NBO is calculated. A larger E(2) value indicates a stronger interaction.
Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (Naniline) | π* (Cring-Cring) | 45.5 |
| π (Cvinyl=Cvinyl) | π* (Cquinoline=Cquinoline) | 25.8 |
| π (Caniline=Caniline) | π* (Cvinyl=Cvinyl) | 22.1 |
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These quantum chemical indices provide a quantitative framework for understanding and comparing the behavior of different molecules. researchgate.net
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).
These descriptors collectively provide a comprehensive profile of the molecule's reactivity. For this compound, the relatively low hardness and high softness values, derived from its small HOMO-LUMO gap, confirm its high reactivity.
Table 4: Calculated Quantum Chemical Reactivity Indices for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.25 |
| Electron Affinity (A) | 2.20 |
| Electronegativity (χ) | 3.725 |
| Chemical Hardness (η) | 1.525 |
| Chemical Softness (S) | 0.656 |
| Electrophilicity Index (ω) | 4.54 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).
For a molecule like this compound, MD simulations would be particularly useful for exploring several aspects:
Conformational Dynamics: The vinyl linker provides some degree of flexibility. MD simulations can explore the different conformations the molecule can adopt in solution and the energetic barriers between them. This is crucial for understanding how its shape might change in different environments.
Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange themselves around the solute. uchicago.edu It can provide detailed information on hydrogen bonding between the solvent and the quinoline and aniline nitrogen atoms.
Intermolecular Interactions: When simulating multiple molecules, MD can be used to study aggregation behavior and the nature of π-π stacking interactions between the aromatic rings of adjacent molecules.
While extensive MD simulation data for this specific compound is not widely available, the technique remains a powerful, albeit computationally intensive, method for bridging the gap between static quantum chemical models and the dynamic reality of molecular systems in solution. rsc.org
Non-Covalent Interactions (NCI) Analysis
Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. The NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and understanding these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.
In a molecule like this compound, a variety of non-covalent interactions are expected to be present. These can be studied computationally by generating NCI plots, which are three-dimensional representations of these interactions. The isosurfaces in an NCI plot are colored according to the strength and nature of the interaction. Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive interactions or steric clashes.
Table 1: Representative Non-Covalent Interactions in Aromatic Systems
| Interaction Type | Typical Atoms Involved | Color in NCI Plot |
| Hydrogen Bond | O-H···N, N-H···O | Blue |
| π-π Stacking | Aromatic Rings | Green |
| van der Waals | C-H···H-C | Green |
| Steric Repulsion | Crowded atoms | Red |
This table presents a generalized view of non-covalent interactions and their typical representation in NCI plots, as specific data for this compound is not available.
Computational Prediction and Correlation with Experimental Spectroscopic Data (e.g., NMR Chemical Shifts)
Computational chemistry offers robust methods for predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming molecular structures and interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a common approach for calculating NMR chemical shifts.
For quinoline derivatives, theoretical calculations of 1H and 13C NMR chemical shifts have shown good correlation with experimental values. tsijournals.comtsijournals.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR signals can be achieved, aiding in the structural elucidation of complex molecules.
In the case of this compound, computational prediction of its NMR spectrum would involve optimizing the molecular geometry and then performing GIAO calculations. The predicted chemical shifts for the protons and carbons in the quinoline and aniline rings, as well as the vinyl bridge, could then be compared with experimentally obtained spectra.
Table 2: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Quinoline Derivative
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C2 | 151.2 | 150.8 |
| C3 | 121.5 | 121.1 |
| C4 | 136.4 | 136.0 |
| C4a | 127.9 | 127.5 |
| C5 | 129.6 | 129.2 |
| C6 | 127.8 | 127.4 |
| C7 | 126.5 | 126.1 |
| C8 | 129.1 | 128.7 |
| C8a | 148.3 | 147.9 |
This table provides representative data for a quinoline derivative to illustrate the correlation between experimental and computed NMR data, as specific data for this compound is not available in the reviewed literature.
Qualitative Potential Energy Diagrams for Understanding Reaction Mechanisms and Photophysical Processes
Potential energy diagrams, or potential energy surfaces (PES), are fundamental tools for understanding the mechanisms of chemical reactions and photophysical processes. These diagrams illustrate the energy of a molecule as a function of its geometry, allowing for the identification of stable states (minima), transition states (saddle points), and reaction pathways.
For molecules with a vinyl bridge, such as stilbene (B7821643) and its derivatives, a key process of interest is the cis-trans photoisomerization. nih.govacs.org The potential energy surfaces for the ground and excited electronic states can be calculated to elucidate the mechanism of this isomerization. nih.govresearchgate.netrsc.org These calculations can reveal the energy barriers for rotation around the central double bond and identify conical intersections, which are points where different electronic states have the same energy and are crucial for understanding non-radiative decay pathways. acs.org
In the context of this compound, a qualitative potential energy diagram for its photoisomerization would depict the energy profiles of the ground state (S0), the first excited singlet state (S1), and the first triplet state (T1) as a function of the torsional angle of the vinyl group. Such a diagram would help in understanding how the absorption of light leads to isomerization and other photophysical phenomena like fluorescence and phosphorescence. Computational studies on stilbene have shown that upon photoexcitation to the S1 state, the molecule can twist towards a perpendicular geometry where it can decay back to the ground state, leading to a mixture of cis and trans isomers. nih.gov
Table 3: Key Features of a Potential Energy Diagram for Isomerization
| Feature | Description |
| Reactant/Product Wells | Local minima on the PES representing stable isomers. |
| Transition State | A saddle point on the PES representing the energy barrier between isomers. |
| Excited State Surfaces | Potential energy curves for the molecule in its electronic excited states (e.g., S1, T1). |
| Conical Intersection | A point where two electronic potential energy surfaces cross, facilitating non-adiabatic transitions. |
This table outlines the general features of a potential energy diagram relevant to the study of isomerization in molecules like this compound.
Reactivity and Chemical Transformations of 4 2 Quinolin 2 Yl Vinyl Aniline As a Functional Scaffold
Photochemical Reactivity and Photorearrangement Processes in Quinoline-Aniline Systems
Quinoline-aniline systems are known for their photochemical activity, a characteristic driven by the absorption of light which can trigger electron redistribution and subsequent chemical changes. The extended conjugated π-system of 4-(2-(Quinolin-2-yl)vinyl)aniline, which spans both aromatic rings and the vinyl linker, is central to its photochemical behavior.
Upon exposure to light, particularly UV radiation, these molecules can undergo several transformations. One common process is a photorearrangement reaction. For instance, studies on quinoline-protected dialkylanilines have shown that photoexcitation can lead to a Hofmann-Martius type rearrangement. nih.gov In this process, the molecule is excited to a singlet state, followed by the cleavage of a carbon-nitrogen bond. nih.gov This can result in the recombination of the resulting fragments at a different position on the aniline (B41778) ring, typically at the ortho position. nih.gov
Furthermore, the photochemical reactivity is sensitive to the surrounding environment. For example, the photo-induced reactions of certain quinoline-protected anilines have been observed to occur in aqueous solutions at a physiological pH of 7.2. nih.gov The specific reaction pathway, whether it be a photorearrangement or a different photolytic process, can be influenced by the structure of the quinoline (B57606) core and the substituents present on the aniline ring. acs.org In some cases, introducing a methyl group to the quinoline moiety has been shown to bypass the photorearrangement and favor the release of the aniline component. acs.org
Electrophilic and Nucleophilic Addition Reactions (e.g., Michael Addition to Vinyl Group)
The vinyl group in this compound serves as a reactive site for both electrophilic and nucleophilic additions, a characteristic typical of compounds with carbon-carbon double bonds.
Electrophilic and Nucleophilic Reactions: The aniline and quinoline components of the molecule possess sites for electrophilic and nucleophilic attack, respectively. The amino group on the aniline ring can act as a nucleophile, reacting with electrophilic species. smolecule.com Conversely, the aromatic rings can undergo electrophilic substitution, allowing for the introduction of various functional groups. smolecule.com
Condensation Reactions: The vinyl group itself can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecular architectures. smolecule.com
Oxidation and Reduction Pathways in Conjugated Systems
The conjugated nature of this compound makes it susceptible to both oxidation and reduction reactions, which can selectively target different parts of the molecule.
Oxidation: The quinoline moiety can be formed through the oxidation of tetrahydroquinolines. For example, o-quinone-based catalysts can facilitate the oxidative dehydrogenation of tetrahydroquinolines to yield quinolines, a reaction that can proceed efficiently in the presence of a co-catalyst like Co(salophen) using ambient air as the oxidant. organic-chemistry.org
Reduction: Conversely, the quinoline ring system can be synthesized through reductive pathways. For instance, visible light can mediate the chemoselective deoxygenation of quinoline N-oxides. organic-chemistry.org This method offers a high degree of selectivity, allowing for the removal of an oxygen atom from a quinoline N-oxide even in the presence of a pyridine (B92270) N-oxide by choosing the appropriate photocatalyst. organic-chemistry.org
| Reaction Type | Catalyst/Reagent | Transformation | Key Features |
| Oxidation | o-Quinone/Co(salophen) | Tetrahydroquinoline to Quinoline | Uses ambient air as oxidant at room temperature. organic-chemistry.org |
| Reduction | Visible Light/Photocatalyst | Quinoline N-oxide to Quinoline | Chemoselective deoxygenation. organic-chemistry.org |
Derivatization Strategies for Structural Modification and Functionalization
The this compound scaffold is amenable to a wide range of derivatization strategies, enabling the synthesis of analogs with tailored properties. These modifications are crucial for fine-tuning the molecule's biological activity and other characteristics.
Electrophilic Aromatic Substitution: The aniline part of the molecule can undergo electrophilic substitution reactions. For example, nitration or sulfonation can be used to introduce electron-withdrawing groups, which can alter the electronic properties of the compound. smolecule.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for structural diversification. smolecule.com The Heck coupling reaction, in particular, is a cornerstone for synthesizing derivatives of this compound. smolecule.com This reaction typically involves coupling an aryl halide with an alkene in the presence of a palladium catalyst. smolecule.com For instance, tetraethylammonium (B1195904) salts have been used as stable ethylene (B1197577) surrogates in Heck vinylation to produce analogs of this compound in good yields. smolecule.com
Annulation Reactions: A variety of annulation strategies have been developed for the synthesis of the core quinoline structure from anilines. For example, a palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another approach involves an acidic I2-DMSO system that converts anilines and amino acids into quinoline derivatives through a formal [3 + 2 + 1] annulation. organic-chemistry.org
| Derivatization Strategy | Reaction Type | Key Reagents/Catalysts | Purpose |
| Electrophilic Substitution | Nitration/Sulfonation | HNO₃/H₂SO₄, SO₃/H₂SO₄ | Introduce electron-withdrawing groups. smolecule.com |
| Cross-Coupling | Heck Vinylation | Pd catalyst, Tetraethylammonium salts | Structural diversification. smolecule.com |
| Annulation | Palladium-catalyzed Annulation | Pd catalyst, o-iodo-anilines, propargyl alcohols | Synthesis of substituted quinolines. organic-chemistry.org |
| Annulation | I2-DMSO Mediated Annulation | I₂, DMSO, anilines, amino acids | Formation of the quinoline core. organic-chemistry.org |
Studies on Compound Stability and Degradation Pathways in Research Environments
The stability of this compound and its derivatives is a critical factor in their handling, storage, and application. Like many complex organic molecules, they can be susceptible to degradation under certain conditions.
Photochemical Stability: As discussed in the context of photochemical reactivity, these compounds can be light-sensitive. The absorption of light can lead to rearrangements and other photochemical reactions, which may alter the compound's structure and function. nih.govacs.org The reaction outcomes can be complex, sometimes leading to a mixture of products. acs.org For example, the photochemical rearrangement of N-alkylanilines can result in a mixture of regioisomers. acs.org
Influence of Substituents: The stability and degradation pathways can be influenced by the presence of different substituents on the quinoline and aniline rings. For instance, in the context of photorearrangement reactions of quinoline-protected anilines, the introduction of a methyl group at a specific position on the quinoline core was found to significantly affect the reaction outcome, favoring photolysis over rearrangement. acs.org This highlights the potential to control the stability and degradation pathways through strategic structural modifications.
Understanding these stability factors is crucial for ensuring the integrity of the compound during experimental work and for the rational design of more stable and effective derivatives.
Applications and Advanced Materials Research Involving 4 2 Quinolin 2 Yl Vinyl Aniline Analogues
Photophysical Properties and Fluorescent Materials Development
Analogues of 4-(2-(Quinolin-2-yl)vinyl)aniline are noted for their intriguing photophysical behaviors, which are fundamental to their application in fluorescent materials. These properties are heavily influenced by the molecular structure and the surrounding environment.
Intramolecular Charge Transfer (ICT) Characteristics
The defining feature of many this compound analogues is their propensity for intramolecular charge transfer (ICT) upon photoexcitation. In these molecules, the aniline (B41778) group typically acts as an electron donor and the quinoline (B57606) group as an electron acceptor. This donor-acceptor (D-A) structure facilitates the movement of electron density from the aniline to the quinoline moiety when the molecule absorbs light.
This ICT character is a key determinant of the compound's fluorescent properties. The efficiency and nature of the ICT can be tuned by modifying the electron-donating or -withdrawing strength of substituents on either the aniline or quinoline rings. For instance, increasing the electron-donating ability of the group on the aniline moiety or the electron-accepting strength of the quinoline part can enhance the ICT process. This often leads to a larger separation of charge in the excited state and can result in significant shifts in the emission spectra to longer wavelengths (a bathochromic shift).
Research on similar donor-acceptor stilbene-like molecules has shown that extending the conjugation, for example by increasing the number of olefinic bonds between the donor and acceptor, can enhance ICT and lead to significant bathochromic shifts in both absorption and fluorescence spectra. rsc.org
Fluorescence Quantum Yields (Φf) and Lifetimes (τf)
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are critical parameters for fluorescent materials. For this compound analogues, these values are highly sensitive to the molecular structure and the solvent environment.
Studies on related quinolinone derivatives have shown that structural rigidity can play a significant role. depaul.edudepaul.edu A more rigid structure can limit non-radiative decay pathways, such as vibrational relaxation, leading to a higher fluorescence quantum yield. Conversely, more flexible molecules may have lower quantum yields as they can more readily dissipate absorbed energy through non-emissive channels. In one study, a more rigid 2-quinolinone derivative (PAV-5) exhibited a lower fluorescence quantum yield (2.3%) compared to a less rigid analogue (PAV-3, 17.1%), suggesting that the absorbed energy was more effectively dissipated through non-radiative pathways, a desirable trait for photocatalysis. depaul.edudepaul.edu
The fluorescence quantum yield can be determined using a relative comparative method, often with a known standard. For example, the quantum yield of novel 2-quinolinone derivatives was determined relative to carbostyril-124, which has a known high quantum yield. depaul.edu
Radiative (kf) and Nonradiative (knr) Decay Rate Constants
Φf = kf / (kf + knr) τf = 1 / (kf + knr)
From these relationships, the individual rate constants can be determined:
kf = Φf / τf knr = (1 - Φf) / τf
For this compound analogues, factors that influence the ICT state, such as solvent polarity and molecular conformation, will also affect kf and knr. A higher kf value indicates a more efficient radiative process, while a higher knr suggests that non-radiative pathways are dominant. For instance, in the case of the rigid 2-quinolinone derivative PAV-5, the low fluorescence quantum yield implies a high knr, as energy is preferentially dissipated through non-radiative channels. depaul.edudepaul.edu
Cis-Trans Isomerization and Twisted Intramolecular Charge Transfer (TICT) State Formation
Like other stilbene-type molecules, this compound can exist as either a trans or cis isomer, referring to the arrangement of the substituents around the central carbon-carbon double bond. Photo-irradiation can induce isomerization between these two forms. researchgate.net The trans isomer is generally more thermodynamically stable and often exhibits stronger fluorescence. nih.gov
In polar solvents, the excited state of some donor-acceptor stilbenes can undergo a process of forming a twisted intramolecular charge transfer (TICT) state. rsc.org This involves the rotation around the single bond connecting the donor (aniline) and the vinyl bridge, or the vinyl bridge and the acceptor (quinoline). This twisting leads to a highly polar, non-emissive or weakly emissive state, which provides an efficient non-radiative decay channel, often resulting in quenched fluorescence. The formation of a TICT state is a key deactivation pathway that competes with fluorescence. rsc.org Theoretical studies on stilbene (B7821643) have shown that the molecule passes through a twisted conformation during isomerization. nih.gov
Solvent Polarity Effects on Photophysical Behavior
The photophysical properties of this compound analogues are profoundly influenced by the polarity of the solvent. The ICT character of these molecules means that the excited state is generally more polar than the ground state. As a result, in more polar solvents, the excited state is stabilized to a greater extent than the ground state. This leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism.
The magnitude of this shift can provide information about the change in dipole moment between the ground and excited states. Studies on similar vinyl-aniline derivatives have utilized DFT calculations to understand the impact of solvents like dichloromethane (B109758) and toluene (B28343) on the excited state structures. core.ac.uk Research on fluorescein (B123965) derivatives has also shown a dependence of absorbance, emission, and lifetime on the dielectric constant of the solvent. mdpi.com
Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)
The favorable photophysical properties of this compound analogues, such as their strong fluorescence and tunable emission colors, make them attractive candidates for use as emissive materials in organic light-emitting diodes (OLEDs).
In an OLED, an organic material is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they combine to form excitons. The radiative decay of these excitons produces light. The color of the emitted light is determined by the energy gap of the emissive material.
By modifying the chemical structure of this compound analogues, it is possible to tune their emission color across the visible spectrum. For example, introducing different substituent groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength. The high fluorescence quantum yields observed in some of these compounds are also a crucial factor for achieving high efficiency in OLEDs.
Chemical Sensors and Molecular Probes Design
Analogues of this compound, which fall under the category of styryl-quinoline dyes, are extensively utilized in the development of chemical sensors and molecular probes. Their design often leverages the principle of intramolecular charge transfer (ICT), where the quinoline moiety acts as an electron acceptor and the aniline or a modified aniline group serves as the electron donor, connected by a π-conjugated vinyl bridge. This "push-pull" architecture is fundamental to their sensing capabilities.
The protonation of nitrogen atoms within the quinoline ring can lead to significant color changes, a phenomenon that allows for the creation of colorimetric pH sensors. acs.org These sensors can be chemically modified to suit specific applications. The fluorescence of these compounds is often sensitive to the polarity of their environment, exhibiting strong emission solvatochromism. This property is indicative of the formation of an intramolecular charge-separated emitting state and is a key feature in the design of probes for various analytes. acs.org
A notable example is a styrylcyanine-based fluorescent probe which was designed for the detection of ferric ions (Fe³⁺). nih.gov The fluorescence of this probe is quenched in the presence of Fe³⁺. This platform can be extended to detect hydrogen peroxide and glucose. When hydrogen peroxide is present with ferrous ions (Fe²⁺), the ferrous ions are oxidized to ferric ions, leading to fluorescence quenching. nih.gov This same mechanism allows for the detection of glucose through an enzymatic reaction with glucose oxidase that produces hydrogen peroxide. nih.gov Furthermore, the probe exhibits pH-dependent fluorescence, being fluorescent in basic and neutral conditions and nearly non-fluorescent in strong acidic environments, enabling its use as a pH sensor in both solution and solid states. nih.gov Its utility has also been demonstrated in bioimaging of live cells and zebrafish, indicating good cell membrane permeability. nih.gov
Other designs include quinoline-based thiazole (B1198619) derivatives for the selective detection of Fe²⁺, Fe³⁺, and Cu²⁺ ions. acs.org The fluorescence of these probes is significantly quenched upon binding with these specific metal ions. acs.org Similarly, a quinoline-based hydrazone derivative has been synthesized to act as a chemosensor for the biocide tributyltin (TBT), showing a distinct color change from colorless to red and the emergence of fluorescence upon detection. mdpi.com
The versatility of the styryl-quinoline scaffold is further highlighted by its application in detecting amyloid plaques, which are associated with neurodegenerative diseases. researchgate.net For instance, a 7-(diethylamino)quinolin-2(1H)-one-chalcone derivative was developed as a "turn-off" fluorescent probe for bisulfite detection, operating through a Michael addition mechanism. nih.gov The inherent structural characteristics of this compound itself suggest its potential as a fluorescent probe in biological imaging. smolecule.com The development of tunable quinoline scaffolds that can be easily functionalized allows for the optimization of probes for a wide range of live-cell imaging applications, including pH sensing. nih.gov
Table 1: Examples of Chemical Sensors and Molecular Probes Based on this compound Analogues
| Probe Type | Target Analyte(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| Styrylcyanine-based fluorescent probe | Fe³⁺, H₂O₂, Glucose, pH | Fluorescence quenching, pH-dependent fluorescence | nih.gov |
| Quinoline-based thiazole derivatives | Fe²⁺, Fe³⁺, Cu²⁺ | Fluorescence quenching | acs.org |
| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Colorimetric and fluorometric change | mdpi.com |
| 7-(Diethylamino)quinolin-2(1H)-one-chalcone | Bisulfite (HSO₃⁻) | "Turn-off" fluorescence (Michael addition) | nih.gov |
| General Styryl-quinoline | pH | Colorimetric change upon protonation | acs.org |
| Styrylquinoline | Amyloid plaques | Bioimaging | researchgate.net |
Applications in Dye Synthesis and as Chromophores
The this compound structure is a potent chromophore, and its analogues are integral to the synthesis of various dyes with applications in materials science and analytical chemistry. The extended π-conjugation across the quinoline ring, vinyl bridge, and aniline moiety is responsible for their strong absorption of light in the visible spectrum and their vibrant colors. nih.gov
Styrylquinoline dyes are known for their use in photosensitive materials. researchgate.net Their photochemical properties, such as the quantum yield of photoisomerization, can be tuned by introducing different substituents on the styryl part of the molecule. researchgate.net This tunability allows for their application in advanced technologies like electroluminescence and photochromism. researchgate.net
The primary amine group on the aniline ring of this compound makes it a valuable precursor in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). nih.gov The synthesis typically involves a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.canih.gov This diazonium salt is then coupled with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline derivative, to form the final azo dye. nih.govnih.gov This process allows for the creation of a diverse library of dyes with a wide range of colors. plantarchives.org
The chromophoric properties of styryl dyes are characterized by strong absorption in the visible region, typically between 470 and 550 nm. nih.gov The exact absorption maximum is influenced by the extent of the conjugated system; larger conjugated systems shift the absorption to longer wavelengths. nih.gov These dyes often exhibit solvatochromism, meaning their color can change with the polarity of the solvent, which makes them useful for various sensing applications. nih.gov
The synthesis of novel chromophores based on the styryl-quinoline framework can be achieved through methods like the acid-catalyzed condensation of 2-methylquinoline (B7769805) with a substituted carbaldehyde, followed by palladium-catalyzed cross-coupling reactions to introduce further diversity. researchgate.net This approach yields fluorescent derivatives with varied photophysical properties. researchgate.net The introduction of an amino group at the 4-aryl substituent of the quinoline backbone has been shown to be important for enhancing the fluorescence properties of the resulting compounds. nih.gov
Table 2: Photophysical Properties of Representative Quinoline-Based Chromophores
| Compound Type | Synthesis Method | Key Photophysical Property | Potential Application | Reference |
|---|---|---|---|---|
| Styrylquinoline Dyes | Condensation & Cross-Coupling | Tunable photoisomerization quantum yield | Electroluminescence, Photochromism | researchgate.net |
| Dicationic Styryl Dyes | N/A | Strong absorption (470-550 nm), Solvatochromism | Colorimetric stains for nucleic acids | nih.gov |
| Azo Dyes | Diazotization & Coupling | Varied visible light absorption | Textiles, Paper, Food coloring | nih.govnih.gov |
| 2-(2-Phenylquinolin-4-yl)aniline | Aza-Diels-Alder Reaction | Green light emission (Φ = 0.78 for an analogue) | Organic Light Emitting Diodes (OLEDs) | nih.gov |
| (E)-2-[2-(4-bromothiophen-2-yl)vinyl]quinoline derivatives | Condensation & Pd-catalyzed cross-coupling | Fluorescent | Advanced Materials | researchgate.net |
Molecular Level Biological and Pharmacological Research of 4 2 Quinolin 2 Yl Vinyl Aniline Derivatives
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoline (B57606) derivatives, SAR studies have revealed that the type and position of substituents on the quinoline ring can dramatically alter their pharmacological efficacy. rsc.org
For instance, in the context of antimalarial activity, the presence of an electron-donating methoxy (B1213986) group at the C-2 position of the quinoline ring has been shown to enhance activity. rsc.org Conversely, the introduction of an electron-withdrawing chlorine atom at the same position leads to a loss of activity. rsc.org Furthermore, a bromine atom at the C-6 position has been identified as a crucial moiety for improving the antimalarial potential of certain quinoline-imidazole hybrids. rsc.org
The design of novel 4-(2-(Quinolin-2-yl)vinyl)aniline derivatives often involves computational methods like molecular docking to predict how these molecules will interact with their biological targets. nih.govijcce.ac.irresearchgate.net These in silico approaches, combined with experimental data, guide the synthesis of new compounds with improved potency and selectivity. For example, in the development of anticancer agents, SAR studies have shown that a phenyl group with an electronegative substituent on the 3-phenyltrifluoromethyl quinoline ring exhibits significant growth inhibitory action. researchgate.net Similarly, for certain 4-anilinoquinoline derivatives, a 4-chloroanilino group was found to be the most potent against both MCF-7 and A549 cancer cell lines. researchgate.net
The flexibility and lipophilicity of substituents also play a critical role. In a series of 4-anilinoquinazolines, a related class of compounds, the presence of a diethylamine (B46881) group was associated with higher potency, which was attributed to its flexibility, increased lipophilicity, and lower steric hindrance. ijcce.ac.ir These principles of molecular design, derived from extensive SAR studies, are instrumental in the rational development of new therapeutic agents based on the quinoline scaffold. dntb.gov.uanih.gov
Interaction with Biological Targets and Macromolecules at the Molecular Level
The therapeutic effects of this compound derivatives are rooted in their interactions with various biological macromolecules, including enzymes and nucleic acids. smolecule.com Understanding these interactions at the molecular level is crucial for elucidating their mechanisms of action and for the design of more effective and specific drugs. smolecule.com
Molecular docking simulations are a powerful tool for visualizing and predicting the binding modes of these compounds with their protein targets. ijcce.ac.irresearchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of 4-anilinoquinazoline (B1210976) derivatives with DNA-gyrase have suggested that these compounds act as inhibitors of this enzyme, providing a basis for their antimicrobial activity. nih.gov
Enzyme Inhibition Mechanisms (e.g., SARS-CoV-2 Main Protease Inhibition)
The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govmdpi.com Inhibition of Mpro blocks the processing of viral polyproteins, thereby halting the viral life cycle. nih.govnih.gov Several quinoline derivatives have been investigated as potential inhibitors of this enzyme. researchgate.net
The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the natural substrate from binding. sigmaaldrich.com In the case of some inhibitors, this binding can be covalent, forming a strong, often irreversible, bond with a key amino acid residue in the active site, such as Cys145 in SARS-CoV-2 Mpro. nih.govsigmaaldrich.com For instance, the broad-spectrum antiviral GC376 forms a hemithioacetal with Cys145 of Mpro. nih.govsigmaaldrich.com Other inhibitors may act through non-covalent interactions, competitively blocking the active site. nih.gov
The development of quinoline-based inhibitors for enzymes like human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for cancer and autoimmune diseases, has also been a focus of research. rsc.org Studies have shown that specific substitutions on the quinoline ring, such as a carboxyl group at R1, a bromine atom at R2, and a para-alkyl-substituted phenyl group at R5, are beneficial for potent inhibition of hDHODH. rsc.org Similar principles apply to the inhibition of other enzymes like acetylcholinesterase and carbonic anhydrase, where substituted quinolines have demonstrated effective inhibitory activity. nih.gov
DNA Binding Studies
The planar structure of the quinoline ring system allows derivatives of this compound to interact with DNA, a mechanism that underlies some of their biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov The primary mode of interaction is often intercalation, where the flat aromatic rings of the molecule insert themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This intercalation can lead to conformational changes in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with essential cellular processes like DNA replication and transcription. nih.gov
Spectroscopic techniques, such as UV-Vis absorption and Raman spectroscopy, are employed to study these interactions. nih.govut.ac.ir Changes in the absorption spectrum of DNA upon binding of a compound, such as hyperchromism (an increase in absorbance), can indicate a non-intercalative binding mode, while other spectral shifts can be indicative of intercalation. ut.ac.ir Raman spectroscopy provides detailed information about the vibrational modes of the molecule and how they are perturbed upon binding to DNA, offering insights into the specific chemical interactions involved, such as π-stacking between the quinoline ring and DNA base pairs. nih.gov
Studies on quinoline analogues of the antibiotic echinomycin (B1671085) have shown that these compounds can act as bifunctional intercalators, meaning they can insert two chromophores into the DNA at once, causing significant unwinding of the DNA helix. nih.gov The specific nature of the chromophore has been found to influence the DNA sequence preference of the binding. nih.gov For example, one analogue showed a preference for (G+C)-rich DNA, while another bound more tightly to DNA from Escherichia coli. nih.gov These findings highlight the active role of the chromophore in determining the binding specificity of quinoline-based DNA intercalators. nih.gov
In Vitro Biological Activities (Mechanistic Focus)
Antimicrobial Activity (e.g., Antibacterial, Antifungal Mechanisms)
Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity, targeting both bacteria and fungi. nih.govbiointerfaceresearch.comtandfonline.com The mechanisms underlying these activities are often multifaceted and can involve the inhibition of essential enzymes or disruption of cellular structures.
In terms of antibacterial action, quinoline compounds have shown potency against various bacterial strains, including multidrug-resistant Gram-positive bacteria like Staphylococcus aureus (including MRSA), Staphylococcus epidermidis (MRSE), Vancomycin-Resistant Enterococci faecalis (VRE), and Clostridium difficile. nih.gov One proposed mechanism of action is the targeting of the proton pump of adenosine (B11128) triphosphate (ATP) synthase. nih.gov Other studies suggest that quinoline derivatives may function as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme. tandfonline.comnih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater activity. For example, some novel quinoline derivatives have shown excellent MIC values (as low as 3.12 µg/mL) against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov
The antifungal activity of quinoline derivatives has also been well-documented, particularly against Candida albicans and dermatophytes. nih.govnih.gov The structural features of the quinoline molecule, such as the presence of a phenyl group directly linked to the quinoline nucleus, can contribute to the rigidity necessary for antifungal action. nih.gov The mechanism of antifungal activity can involve the inhibition of hyphae formation in Candida albicans and the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov The combination of quinoline derivatives with existing antifungal drugs like fluconazole (B54011) has shown synergistic effects, enhancing their efficacy against resistant strains. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline Compound 2 | E. coli | 3.12 | tandfonline.com |
| Quinoline Compound 6 | E. coli | 3.12 | tandfonline.com |
| Quinoline Compound 2 | S. aureus | 3.12 | tandfonline.com |
| Quinoline Compound 6 | S. aureus | 3.12 | tandfonline.com |
| Quinoline Compound 2 | B. cereus | 1.56 | tandfonline.com |
| Quinoline Compound 6 | B. cereus | 3.12 | tandfonline.com |
Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinoline Derivative 2 | Candida species | 25-50 | nih.gov |
| Quinoline Derivative 3 | Candida species | 25-50 | nih.gov |
Antioxidant Mechanisms (e.g., Radical Scavenging Pathways, DPPH, H2O2, ABTS Assays)
Quinoline derivatives have been identified as promising antioxidants with the potential to protect against cellular damage caused by free radicals. nih.gov The antioxidant activity of these compounds is often evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), H2O2 (hydrogen peroxide), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govresearchgate.net
The primary mechanism by which many quinoline derivatives exert their antioxidant effects is through radical scavenging. nih.govresearchgate.net This can occur via two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net The ease of this process is related to the bond dissociation energy of the hydrogen-donating group. nih.gov In the SET mechanism, the antioxidant transfers an electron to the free radical. nih.gov The ionization potential of the antioxidant is a key parameter in this pathway. nih.gov
The DPPH assay is a common method used to assess radical scavenging ability. researchgate.netnih.govmdpi.com In this assay, the antioxidant compound reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.govmdpi.com The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a measure of antioxidant potency; a lower IC50 value indicates higher antioxidant activity. nih.gov
Studies have shown that the antioxidant activity of quinoline derivatives is influenced by their substitution patterns. For example, some 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have demonstrated significant DPPH radical scavenging activity, with some compounds exhibiting over 84% scavenging, and one derivative showing as high as 92.96% activity. researchgate.net The presence of hydroxyl (-OH) groups in the structure of quinoline derivatives, such as in quinoline-hydrazone derivatives, can enhance their antioxidant capacity due to the ability of the hydroxyl group to donate a hydrogen atom to radicals. nih.gov
Table 3: Antioxidant Activity of Selected Quinoline Derivatives (DPPH Assay)
| Compound/Derivative | Radical Scavenging Activity (%) | IC50 Value | Reference |
|---|---|---|---|
| 2-chloroquinoline-3-carbaldehyde (1g) | 92.96 | Not specified | researchgate.net |
| 2-chloroquinoline-3-carbaldehydes (1b, 1c) | 84.65 - 85.75 | Not specified | researchgate.net |
| 2-chloro-3-(1,3-dioxolan-2-yl)quinolines (2b, 2e, 2f) | 84.65 - 85.75 | Not specified | researchgate.net |
Apoptosis Induction and Related Cellular Pathways (e.g., Caspase Activation in Cancer Cell Lines)
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Research into quinoline derivatives has revealed their potential to trigger this pathway in cancer cells. One area of investigation has been on 4-anilinoquinolinylchalcone derivatives, which merge the structural features of quinoline and chalcone (B49325) moieties.
A specific derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, referred to as compound 4a, has demonstrated notable activity against breast cancer cell lines. nih.gov Studies have shown that this compound can induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov The mechanism of this apoptosis induction is linked to the activation of key executioner enzymes in the apoptotic cascade, specifically caspases 3 and 7. nih.gov At concentrations of 5 and 10 μM, compound 4a significantly increased the activity of caspase 3/7. nih.gov
Further investigation into the cellular pathways revealed a connection between the generation of reactive oxygen species (ROS) and apoptosis. The pro-apoptotic effect of compound 4a was found to be dependent on ROS, as the pretreatment of cancer cells with N-acetylcysteine (NAC), a known ROS inhibitor, suppressed the activation of caspase 3/7. nih.gov This indicates that the compound triggers apoptosis through an ROS-mediated pathway. nih.gov While compound 4a showed high cytotoxicity against breast cancer cells, it exhibited low cytotoxicity in normal human lung cells (MRC-5), suggesting a degree of selectivity for cancer cells. nih.gov
| Compound | Cell Line | Mechanism | Key Findings |
|---|---|---|---|
| Compound 4a ((E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one) | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Significant apoptosis induction at 5 and 10 μM. nih.gov |
| Compound 4a ((E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one) | MDA-MB-231 (Breast Cancer) | Caspase Activation | Activates caspase 3/7 in an ROS-dependent manner. nih.gov |
Neuroprotective Effects of Quinoline Derivatives
The quinoline scaffold is recognized as a privileged structure in medicinal chemistry, with its derivatives showing promise for a range of therapeutic applications, including the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The neuroprotective effects of these derivatives are often linked to their antioxidant properties and their ability to inhibit key enzymes involved in the progression of these diseases. nih.govnih.govbohrium.com
Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidant systems, is a major contributor to neuronal damage in neurodegenerative disorders. bohrium.com Quinoline derivatives have been investigated for their capacity to counteract this, acting as potent antioxidants. nih.govnih.govresearchgate.net Their antioxidant activity is often evaluated based on parameters like ionization potential and bond dissociation energies, which relate to their ability to scavenge free radicals. nih.govnih.govresearchgate.net
In addition to their antioxidant capabilities, certain quinoline derivatives have been identified as inhibitors of enzymes that play a crucial role in the pathology of Alzheimer's and Parkinson's diseases. nih.govnih.gov These enzymes include:
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in treating the cognitive symptoms of Alzheimer's disease. nih.govnih.gov
Monoamine Oxidase B (MAO-B): Inhibiting MAO-B can help to preserve dopamine (B1211576) levels in the brain, a key strategy in managing Parkinson's disease. nih.govnih.gov
Catechol-O-methyltransferase (COMT): COMT inhibitors also play a role in dopamine preservation. nih.govnih.gov
Multifunctional agents that can address several pathological targets simultaneously are of great interest. tandfonline.com For instance, some quinoline derivatives have been designed to not only inhibit cholinesterases (AChE and BuChE) but also to chelate metal ions and prevent the aggregation of amyloid-beta (Aβ) peptides, which are hallmarks of Alzheimer's disease. tandfonline.com
| Target Enzyme | Associated Disease | Effect of Quinoline Derivatives |
|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibition. nih.govnih.gov |
| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Inhibition. nih.govnih.gov |
| Catechol-O-methyltransferase (COMT) | Parkinson's Disease | Inhibition. nih.govnih.gov |
Computational Biology and Rational Drug Design Methodologies
Molecular Docking for Binding Mode Prediction and Ligand-Protein Interactions
Molecular docking is a powerful computational tool used extensively in drug discovery to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This technique is instrumental in understanding the ligand-protein interactions that underpin the biological activity of a compound. For quinoline derivatives, molecular docking has been employed to elucidate their binding modes with various biological targets, providing insights that guide the rational design of more potent and selective molecules. nih.govnih.gov
In the context of anticancer research, docking studies have been used to investigate how 4-phenyl-2-quinolone (4-PQ) derivatives interact with tubulin. nih.govnih.gov These studies have successfully predicted the binding of these compounds within the colchicine-binding site of tubulin, explaining their antimitotic activity. nih.gov Similarly, for c-Met inhibitors, docking simulations show that quinoline-based compounds bind to the kinase domain of the receptor, occupying the ATP-binding site and an adjacent hydrophobic pocket. nih.gov
In the search for neuroprotective agents, molecular docking has been used to simulate the interaction of quinoline derivatives with enzymes such as AChE, MAO-B, and COMT. nih.govnih.govresearchgate.net These simulations help to identify the key amino acid residues involved in the binding and provide a structural basis for the observed inhibitory activity. nih.govnih.gov Such information is invaluable for optimizing the structure of lead compounds to enhance their binding affinity and efficacy.
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This approach significantly reduces the time and resources required for drug discovery by prioritizing compounds for further experimental testing. nih.gov
For quinoline-based compounds, virtual screening has been applied to various ends. In one approach, a library of quinoline derivatives was screened to identify potential inhibitors of enzymes relevant to neurodegenerative diseases. nih.govnih.gov This process often involves multiple filters, considering properties like bioavailability, toxicity, and synthetic accessibility, before performing more computationally intensive docking simulations. nih.govnih.govresearchgate.net
Another application involves screening libraries of known drugs and other compounds for new therapeutic uses. For example, a library of FDA-approved quinoline-based drugs was virtually screened against targets from the SARS-CoV-2 virus to identify potential antiviral agents. nih.gov Furthermore, pharmacophore-based virtual screening has been used to identify novel quinoline derivatives that act as inhibitors of specific signaling pathways, such as the GLI1 inhibitors for cancer therapy. researchgate.net This method uses a 3D arrangement of essential features that a molecule must possess to be active, guiding the search for new lead compounds. researchgate.net
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics and Kinetics
Isothermal Titration Calorimetry (ITC) is a highly sensitive biophysical technique used to directly measure the heat changes that occur during a binding event. wikipedia.orgyoutube.com It is considered a gold-standard method because it provides a complete thermodynamic profile of a molecular interaction in a single experiment, without the need for labeling or immobilization. tainstruments.comnuvisan.com
The primary data obtained from an ITC experiment are the binding affinity (Ka) or its reciprocal, the dissociation constant (Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). wikipedia.orgtainstruments.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing deep insights into the forces driving the binding process. wikipedia.orgtainstruments.com
This technique is crucial in drug discovery and lead optimization. tainstruments.com By comparing the thermodynamic signatures of different compounds in a series, researchers can understand the structure-activity relationship (SAR) and structure-thermodynamic relationship, which helps in rationally designing molecules with improved binding characteristics. tainstruments.com While specific ITC data for this compound was not found, the technique is widely applied to characterize the binding of small molecules, including heterocyclic compounds like sulfonamide derivatives, to their protein targets, such as carbonic anhydrases. researchgate.net
| Thermodynamic Parameter | Symbol | Information Provided |
|---|---|---|
| Binding Affinity | Ka / Kd | Strength of the binding interaction. wikipedia.orgtainstruments.com |
| Enthalpy Change | ΔH | Heat released or absorbed upon binding; indicates changes in hydrogen bonding and van der Waals forces. wikipedia.orgtainstruments.com |
| Entropy Change | ΔS | Change in the system's disorder; often related to hydrophobic interactions and conformational changes. wikipedia.orgnuvisan.com |
| Stoichiometry | n | The ratio of ligand to protein in the complex. wikipedia.orgtainstruments.com |
Mass Spectrometry for Covalent Binding Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In drug discovery, it is a vital tool for confirming the covalent binding of a drug candidate to its protein target. nih.govunimi.it Covalent inhibitors, which form a permanent chemical bond with their target, have seen a resurgence in interest due to their potential for high potency and prolonged duration of action.
High-resolution mass spectrometry can precisely measure the mass of an intact protein before and after incubation with a covalent compound. unimi.itacs.org An increase in the protein's mass that corresponds to the molecular weight of the compound confirms that a covalent adduct has been formed. acs.org
For more detailed information, bottom-up and top-down MS approaches are used. unimi.it These methods involve digesting the modified protein into smaller peptides, which are then analyzed by MS. This allows for the identification of the specific amino acid residue(s) that have been modified by the drug, providing crucial information about the binding site. nih.gov Recently, novel targeted mass spectrometry methods, such as CoMPAS (Covalent Mass Probing and Sequencing), have been developed to provide binding site information directly in the initial screening phase, accelerating the hit confirmation timeline in covalent drug discovery. nih.gov
Future Directions and Emerging Research Avenues for 4 2 Quinolin 2 Yl Vinyl Aniline Research
Development of Novel and Sustainable Synthetic Pathways with Enhanced Atom Economy
The creation of 4-(2-(Quinolin-2-yl)vinyl)aniline has traditionally relied on established synthetic routes. However, the future of its production is increasingly geared towards green chemistry principles, emphasizing sustainability and efficiency. ijpsjournal.comacs.orgresearchgate.net A primary objective is the enhancement of atom economy, a concept that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. nih.gov
Future synthetic strategies are expected to focus on:
Catalyst-Free and Metal-Free Reactions: Moving away from heavy metal catalysts to reduce environmental impact and simplify purification processes. organic-chemistry.org
Microwave-Assisted Synthesis: Utilizing microwave technology to accelerate reaction times, increase yields, and often enable the use of greener solvents. frontiersin.org
One-Pot Procedures: Designing multi-step reactions to occur in a single reaction vessel, which minimizes solvent usage and waste generation. acs.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents. acs.org
Nanocatalysis: Employing nanocatalysts can offer high efficiency and selectivity, and their recyclability adds to the sustainability of the process. nih.gov
These innovative approaches aim to make the synthesis of this and related quinoline (B57606) derivatives more economically viable and environmentally responsible. acs.org
| Sustainable Synthetic Approach | Key Advantages | Primary Research Focus |
| Green Chemistry Methods | Reduced waste, lower energy consumption, use of renewable resources. ijpsjournal.comacs.org | Development of reactions with high atom economy and minimal environmental impact. nih.govacs.org |
| Microwave-Assisted Synthesis | Faster reactions, improved yields, enhanced efficiency. frontiersin.org | Optimization of reaction conditions for scalability and broader application. |
| Nanocatalysis | High catalytic activity, selectivity, and potential for recycling. acs.orgnih.gov | Design of stable and highly efficient nanocatalysts for quinoline synthesis. |
Exploration of New Spectroscopic Probes and Advanced In-Situ Characterization Techniques
A deeper understanding of the dynamic properties of this compound at a molecular level is crucial for unlocking its full potential. Future research will increasingly rely on sophisticated spectroscopic and in-situ characterization methods to probe its behavior in real-time and under various conditions.
Advanced techniques that are expected to play a significant role include:
In-situ Photoluminescence (PL) Spectroscopy: This technique allows for the real-time monitoring of the material's light-emitting properties during processes like electrochemical etching or under irradiation, providing insights into its stability and degradation mechanisms. hku.hkescholarship.org
Radioluminescence (RL): By observing the light emitted upon irradiation, researchers can gain valuable information about a material's degradation and modification, which is particularly useful for applications in harsh environments. researchgate.net
Time-Resolved Spectroscopy: Techniques such as transient absorption and time-correlated single-photon counting can unravel the ultrafast excited-state dynamics that govern the compound's photophysical properties.
These advanced analytical tools will be instrumental in correlating the compound's structure with its function, paving the way for the rational design of new materials with tailored optical and electronic properties. researchgate.net
Integration of Advanced Computational Approaches for Rational Molecular Design and Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool in modern chemical research. rsc.orgnih.gov For this compound, these methods are crucial for predicting a wide array of properties before synthesis, thereby saving time and resources.
Future computational efforts will likely focus on:
Predicting Molecular Properties: Calculating electronic structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and spectroscopic characteristics to understand reactivity and photophysical behavior. arabjchem.orguantwerpen.beresearchgate.netdntb.gov.ua
Rational Design of Derivatives: Using computational screening to design new derivatives with enhanced properties, such as improved fluorescence or specific biological activity. rsc.org
Investigating Reaction Mechanisms: Elucidating the step-by-step pathways of synthetic reactions to optimize conditions and improve yields.
Molecular Docking Studies: Simulating the interaction of the compound with biological targets, such as proteins and enzymes, to predict its potential as a therapeutic agent. arabjchem.orguobaghdad.edu.iq
The synergy between these advanced computational models and experimental validation will accelerate the discovery and development of new quinoline-based functional molecules. nih.gov
| Computational Method | Predicted Properties | Application in Research |
| DFT/TD-DFT | Electronic structure, absorption/emission spectra, chemical reactivity descriptors. rsc.orgnih.govresearchgate.net | Rational design of new molecules, understanding photophysical properties. arabjchem.orgnih.gov |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. arabjchem.orguobaghdad.edu.iq | Identifying potential drug candidates and understanding their mechanism of action. |
Expansion of Applications in Emerging Advanced Functional Materials and Nanotechnology
The unique electronic and photophysical properties of this compound and its derivatives make them highly attractive for a range of applications in materials science and nanotechnology. researchgate.net While some applications have been explored, significant potential remains for their integration into next-generation technologies.
Emerging areas of application include:
Organic Light-Emitting Diodes (OLEDs): The high fluorescence and tunable emission of quinoline derivatives make them promising candidates for use as emitter materials in more efficient and vibrant displays. researchgate.net
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment can be harnessed to develop highly selective and sensitive probes for detecting ions, molecules, and biological structures like lipid droplets. researchgate.netcrimsonpublishers.comnih.gov
Nonlinear Optical (NLO) Materials: Certain derivatives exhibit significant second harmonic generation (SHG) efficiency, making them suitable for applications in frequency conversion and optical switching. researchgate.net
Hybrid Materials: Incorporating these molecules into polymer matrices, such as PMMA, can lead to materials with enhanced luminescent properties for applications like improving photosynthesis in greenhouses. nih.gov
The versatility of the quinoline-aniline scaffold allows for extensive modification, opening up a vast design space for materials with tailored functionalities. nih.govresearchgate.net
Investigation of Underexplored Biological Interactions and Mechanistic Pathways
The quinoline core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and antimalarial properties. smolecule.comnih.govbiointerfaceresearch.comontosight.ai However, the specific biological profile of this compound is not yet fully elucidated.
Future research in this area will be directed towards:
Systematic Biological Screening: Evaluating the compound and its derivatives against a broad range of biological targets to identify novel therapeutic activities. biointerfaceresearch.comresearchgate.net
Mechanistic Studies: Once a biological activity is identified, detailed mechanistic investigations are crucial to understand how the compound interacts with its molecular target, such as the NLRP3 inflammasome or viral proteases. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence biological activity, which is essential for optimizing lead compounds. nih.govresearchgate.net
Anticancer and Antimicrobial Potential: Given the known activities of related quinoline compounds, exploring its efficacy against various cancer cell lines and microbial strains is a promising avenue. nih.govontosight.ai A related compound, 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol, has already shown potent anti-angiogenic activity, suggesting a potential therapeutic role in ocular diseases. nih.gov
Unraveling the biological interactions and mechanistic pathways of this compound could lead to the development of new and effective therapeutic agents. nih.gov
Addressing Research Challenges and Identifying Opportunities in Quinoline-Aniline Conjugate Chemistry and its Applications
Despite the immense potential, researchers in the field of quinoline-aniline conjugates face several challenges that need to be addressed to facilitate their widespread application.
Key Research Challenges:
Solubility: Many quinoline derivatives are characterized by poor solubility in common solvents, particularly in aqueous media, which can hamper their biological testing and material processing. solubilityofthings.com
Toxicity and Drug Resistance: As with many therapeutic agents, potential toxicity and the development of drug resistance are significant hurdles that require careful evaluation and mitigation strategies. nih.gov
Scalability of Synthesis: While many novel synthetic methods are developed at the lab scale, ensuring their scalability for industrial production can be challenging. frontiersin.org
Opportunities for Future Research:
Molecular Hybridization: Combining the quinoline-aniline scaffold with other known pharmacophores can lead to hybrid molecules with synergistic or dual modes of action, potentially overcoming resistance mechanisms. researchgate.netnih.gov
Targeted Drug Delivery: Developing systems to specifically deliver these compounds to their site of action could enhance efficacy and reduce side effects.
Multifunctional Materials: The inherent modularity of the structure allows for the design of materials that combine multiple functionalities, such as simultaneous sensing and therapeutic action.
Overcoming these challenges and capitalizing on the numerous opportunities will be key to realizing the full potential of this compound and its derivatives in the years to come.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4-(2-(Quinolin-2-yl)vinyl)aniline, and how can reaction conditions be optimized for higher yield?
- The compound is commonly synthesized via Friedel-Crafts reactions using quinoline derivatives and anilines with Lewis acid catalysts (e.g., AlCl₃) under controlled temperatures (80–120°C) . Alternative methods include reductive amination of 2-quinolinecarboxaldehyde with aniline derivatives in methanol, followed by NaBH₃CN reduction to stabilize intermediates . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. methanol), catalyst loading (5–10 mol%), and reaction time (3–24 hours).
Q. What spectroscopic techniques are critical for characterizing this compound and verifying its structural integrity?
- ¹H/¹³C NMR is essential for confirming vinyl linkage and aromatic proton environments (e.g., δ 7.2–8.5 ppm for quinoline protons) . HRMS validates molecular weight (e.g., [M+H]+ at m/z 298.1339), while fluorescence spectroscopy detects photophysical properties, such as Zn²⁺-induced emission enhancement at λex/λem = 350/450 nm . Purity is assessed via HPLC with C18 columns and acetonitrile/water gradients.
Advanced Research Questions
Q. How does the introduction of electron-withdrawing or donating substituents affect the photophysical properties and metal ion sensing capabilities of this compound derivatives?
- Substituents like -CF₃ (electron-withdrawing) increase Zn²⁺ selectivity by polarizing the vinyl-quinoline π-system, enhancing fluorescence quantum yield (Φ from 0.2 to 0.6) . Electron-donating groups (e.g., -OCH₃) reduce binding affinity due to steric hindrance. Competitive assays with Cd²⁺/Cu²⁺ show <5% interference, validated via time-resolved fluorescence .
Q. What are the common side reactions or byproducts encountered during the synthesis of this compound, and how can they be minimized?
- Cyclization byproducts (e.g., triazoloquinolinium cations) form via intramolecular Schiff base reactions, detectable via loss of imine proton signals in NMR . Side reactions are suppressed by using 4 Å molecular sieves to scavenge water and maintaining inert atmospheres (Ar/N₂). Reductive amination byproducts (e.g., over-reduced amines) are mitigated by limiting NaBH₃CN stoichiometry (1.1 eq.) .
Q. How do structural modifications to the quinoline or aniline moieties influence the compound's binding affinity to biological targets, such as enzymes or receptors?
- Trifluoromethylation at the aniline para-position enhances lipophilicity (logP +0.8) and metabolic stability in hepatic microsome assays (t₁/₂ > 120 min) . Quinoline C8-methylation improves kinase inhibition (IC₅₀ = 50 nM vs. wild-type IC₅₀ = 200 nM) by aligning with hydrophobic ATP-binding pockets. Molecular docking (AutoDock Vina) and SAR studies validate these trends .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported fluorescence quantum yields for this compound derivatives?
- Variability in Φ values (e.g., 0.2–0.6) arises from solvent polarity (DMF vs. ethanol) and excitation wavelength choices. Standardize measurements using integrating sphere setups and reference dyes (e.g., quinine sulfate). Cross-validate with TD-DFT calculations to correlate experimental and theoretical emission profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
